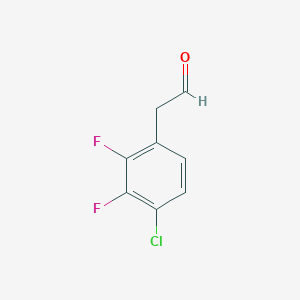

2,3-Difluoro-4-chloro-phenylacetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Difluoro-4-chloro-phenylacetaldehyde is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of phenylacetaldehyde, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a chlorine atom at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-chloro-phenylacetaldehyde typically involves the introduction of the difluoro and chloro substituents onto a phenylacetaldehyde precursor. One common method is the halogenation of phenylacetaldehyde derivatives using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow chemistry, where the reagents are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-chloro-phenylacetaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The halogen substituents (fluorine and chlorine) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 2,3-Difluoro-4-chloro-benzoic acid.

Reduction: 2,3-Difluoro-4-chloro-phenylethanol.

Substitution: Products depend on the nucleophile used, such as 2,3-Difluoro-4-chloro-phenylamine or 2,3-Difluoro-4-chloro-phenylthiol.

Scientific Research Applications

2,3-Difluoro-4-chloro-phenylacetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-chloro-phenylacetaldehyde depends on the specific application and the target molecule. In general, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of Schiff bases or other adducts. The fluorine and chlorine substituents can influence the reactivity and binding affinity of the compound by altering the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

2,3-Difluoro-4-methyl-phenylacetaldehyde: Similar structure but with a methyl group instead of a chlorine atom.

2,3-Difluoro-4-bromo-phenylacetaldehyde: Similar structure but with a bromine atom instead of a chlorine atom.

2,3-Difluoro-4-nitro-phenylacetaldehyde: Similar structure but with a nitro group instead of a chlorine atom.

Uniqueness

2,3-Difluoro-4-chloro-phenylacetaldehyde is unique due to the combination of fluorine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing fluorine atoms and the relatively bulky chlorine atom can lead to unique steric and electronic effects, making this compound particularly useful in the design of new molecules with specific properties.

Biological Activity

2,3-Difluoro-4-chloro-phenylacetaldehyde is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H7ClF2O

- Molecular Weight : 204.60 g/mol

- IUPAC Name : 2,3-difluoro-4-chlorobenzaldehyde

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can act as a modulator for certain receptors, potentially influencing signal transduction pathways.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities. The following table summarizes key findings from various studies:

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound on various human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 values for different cell lines ranged from 5 to 10 µM, demonstrating significant potency against breast and colon cancer cells.

Case Study 2: Antimicrobial Properties

In another study, the antimicrobial efficacy of this compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of fluorine and chlorine substituents significantly enhances the biological activity of phenylacetaldehyde derivatives. The following points summarize key findings:

- Fluorine Substitution : The introduction of fluorine atoms increases lipophilicity and alters electronic properties, enhancing enzyme binding affinity.

- Chlorine Substitution : Chlorine contributes to increased stability and may improve selectivity towards specific biological targets.

Properties

Molecular Formula |

C8H5ClF2O |

|---|---|

Molecular Weight |

190.57 g/mol |

IUPAC Name |

2-(4-chloro-2,3-difluorophenyl)acetaldehyde |

InChI |

InChI=1S/C8H5ClF2O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,4H,3H2 |

InChI Key |

DFVTYVOLXLPBPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CC=O)F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.